molecular formula C6H10BrNO B8360270 2-(2-Bromoethoxy)-2-methylpropanenitrile

2-(2-Bromoethoxy)-2-methylpropanenitrile

Cat. No.: B8360270
M. Wt: 192.05 g/mol
InChI Key: JPTNGXOAVUZFKF-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-2-methylpropanenitrile is a brominated alkyl nitrile compound characterized by a central propanenitrile backbone substituted with a methyl group and a 2-bromoethoxy chain. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nitrile group and the bromoethoxy moiety.

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-(2-bromoethoxy)-2-methylpropanenitrile

InChI

InChI=1S/C6H10BrNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3

InChI Key

JPTNGXOAVUZFKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Brominated Nitriles and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Notes References
This compound C₇H₁₀BrNO 204.07 Bromoethoxy chain Potential pharmaceutical intermediate; reactivity in SN2 reactions
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN 224.10 Bromo group on phenyl (ortho) Lab reagent; requires strict safety protocols (GHS)
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile C₁₁H₁₂BrN 238.13 Bromo and methyl groups on phenyl Research chemical (e.g., ligand synthesis)
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile C₈H₈BrN₃ 226.07 Bromo on pyrimidine ring Heterocyclic building block for drug discovery
2-(5-Bromo-2-methoxyphenoxy)acetonitrile C₉H₈BrNO₂ 250.07 Bromo-methoxy-phenoxy chain Biochemical reagent; limited commercial data

Key Observations:

  • Substituent Effects :

    • Electron-Withdrawing Groups : The nitrile group enhances electrophilicity, but substituents like bromoethoxy (target compound) or bromophenyl alter reactivity. For example, bromoethoxy facilitates nucleophilic substitutions, whereas bromophenyl derivatives are more stable and suited for aromatic coupling reactions .
    • Steric Hindrance : Ortho-substituted bromophenyl derivatives (e.g., 2-(2-bromophenyl)-2-methylpropanenitrile) exhibit increased steric hindrance, reducing reaction rates compared to para-substituted analogues .
  • Synthetic Methods :

    • Microwave-assisted synthesis (e.g., for 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile) improves yields and reduces reaction times compared to traditional reflux methods used for bromoethoxy derivatives .
    • Bromophenyl nitriles often require palladium-catalyzed cross-coupling for further functionalization, unlike bromoethoxy derivatives, which undergo direct substitution .
  • Applications: Pharmaceuticals: Bromopyrimidinyl and bromophenyl nitriles are prevalent in cannabinoid receptor ligand synthesis (e.g., 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile) . Agrochemicals: Procyazine (a triazine-linked nitrile) is a herbicide, highlighting the role of nitriles in agrochemical design . Specialty Chemicals: Bromoethoxy derivatives may serve as intermediates for surfactants or polymers due to their ether linkages .

Notes:

  • Bromophenyl nitriles require stringent handling due to acute toxicity risks, while bromoethoxy derivatives lack detailed safety data but demand precautions typical for bromoalkanes (e.g., skin/eye protection) .
  • Environmental regulations apply to agrochemical nitriles like procyazine, emphasizing biodegradability and non-target organism toxicity .

Research Findings and Data Trends

  • Reactivity : Bromoethoxy nitriles exhibit faster SN2 reactivity (e.g., with amines or thiols) compared to bromophenyl analogues due to reduced aromatic stabilization .
  • Market Trends: Bromophenyl nitriles dominate pharmaceutical research (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile has a projected 6% CAGR in market growth from 2020–2025) .
  • Thermal Stability : Pyrimidinyl nitriles (e.g., 2-(5-bromo-2-pyrimidinyl)-2-methylpropanenitrile) show higher thermal stability (>200°C) than aliphatic bromoethoxy derivatives .

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